6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
CAS No.: 1393803-55-8
Cat. No.: VC4864910
Molecular Formula: C9H5ClO3S
Molecular Weight: 228.65
* For research use only. Not for human or veterinary use.
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid - 1393803-55-8](/images/structure/VC4864910.png)
Specification
CAS No. | 1393803-55-8 |
---|---|
Molecular Formula | C9H5ClO3S |
Molecular Weight | 228.65 |
IUPAC Name | 6-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C9H5ClO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13) |
Standard InChI Key | HYDDMVANLIFXSD-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Cl)SC(=C2O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The benzo[b]thiophene system consists of a fused benzene and thiophene ring, with the "b" notation indicating fusion between the benzene ring’s 1,2-positions and the thiophene’s 2,3-positions. Key substituents include:
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Chlorine at position 6, enhancing electrophilicity and influencing intermolecular interactions.
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Hydroxyl group at position 3, enabling hydrogen bonding and acidity (pKa ≈ 9–10).
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Carboxylic acid at position 2, contributing to solubility in polar solvents and salt formation .
The SMILES notation O=C(C1=C(O)C2=CC=C(Cl)C=C2S1)O
explicitly defines connectivity and stereoelectronic effects . Comparative analysis with isomers like 6-chloro-1-benzothiophene-2-carboxylic acid (CAS 26018-73-5) reveals distinct electronic profiles due to differing substituent positions, which alter dipole moments and bioavailability .
Table 1: Comparative Structural Properties of Benzothiophene Derivatives
Compound Name | CAS Number | Molecular Formula | Substituent Positions |
---|---|---|---|
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid | 1393803-55-8 | C₉H₅ClO₃S | 2-COOH, 3-OH, 6-Cl |
6-Chloro-1-benzothiophene-2-carboxylic acid | 26018-73-5 | C₉H₅ClO₂S | 2-COOH, 6-Cl |
6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid | 85741-02-2 | C₁₀H₇ClO₃S | 2-COOH, 3-CH₃, 5-OH, 6-Cl |
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) for 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid remains unpublished, analogs provide predictive insights:
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¹H NMR: Aromatic protons adjacent to chlorine and hydroxyl groups exhibit downfield shifts (δ 7.2–7.8 ppm). The carboxylic acid proton typically appears as a broad singlet near δ 12 ppm .
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IR Spectroscopy: Stretching vibrations for O–H (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–Cl (550–800 cm⁻¹) are anticipated .
Density functional theory (DFT) simulations could further elucidate charge distribution and reactive sites, though such studies are absent in current literature.
Synthesis and Optimization Strategies
Reported Synthetic Pathways
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Friedel-Crafts Acylation: Thiophene acetylation followed by cyclization.
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Sulfur Insertion: Cyclization of chlorinated benzenes with sulfur sources.
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Late-Stage Functionalization: Hydroxylation and carboxylation of pre-formed chloro-benzothiophenes .
A 2012 study demonstrated the preparation of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives via Ullmann coupling and hydrolysis, achieving yields of 60–75% . Adapting this method with chlorinated precursors could target the title compound.
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is standard for isolating polar benzothiophene acids. Storage recommendations emphasize desiccation (2–8°C, sealed containers) to prevent hydrolysis .
Physicochemical and Pharmacological Profile
Solubility and Stability
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Solubility: Limited aqueous solubility (estimated <1 mg/mL at 25°C) due to aromaticity; enhanced in DMSO or alkaline solutions .
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Thermal Stability: Decomposition likely above 200°C, though experimental data is lacking.
Table 2: Physicochemical Properties
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